3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
CAS No.:
Cat. No.: VC18861829
Molecular Formula: C10H10F3NO3
Molecular Weight: 249.19 g/mol
* For research use only. Not for human or veterinary use.
![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid -](/images/structure/VC18861829.png)
Specification
Molecular Formula | C10H10F3NO3 |
---|---|
Molecular Weight | 249.19 g/mol |
IUPAC Name | 3-amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Standard InChI | InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-5(2-4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17) |
Standard InChI Key | OEGSRMZWWHEQGV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C(C(C(=O)O)O)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid (C₁₀H₁₀F₃NO₃) features a β-amino acid scaffold with two contiguous stereocenters at C2 and C3 (Figure 1). The 4-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, while the α-hydroxy and β-amino groups create hydrogen-bonding capacity . The molecular weight is 249.19 g/mol, consistent with analogs such as (2S,3S)-3-amino-2-hydroxy-3-(3-trifluoromethylphenyl)propanoic acid (PubChem CID: 2762327) .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₀F₃NO₃ | |
Molecular Weight | 249.19 g/mol | |
XLogP3-AA | -1.6 (predicted) | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 7 | |
Topological Polar SA | 83.6 Ų |
Stereochemical Considerations
The compound’s bioactivity depends critically on its stereochemistry. While the exact configuration (2S,3S vs. 2R,3R) remains unconfirmed in primary literature, analogs like (2S,3S)-3-amino-2-hydroxy-3-(3-trifluoromethylphenyl)propanoic acid demonstrate defined stereocenters with IUPAC names specifying absolute configurations . Computational models predict that the 4-CF₃ substituent induces steric hindrance, favoring a twisted conformation that may influence receptor binding .
Synthesis and Manufacturing
Synthetic Routes
No direct synthesis reports exist for the 4-CF₃ isomer, but analogous β-hydroxy-β-aryl-β-amino acids are typically synthesized via:
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Asymmetric Aldol Reactions: Chiral catalysts like proline derivatives enable stereoselective formation of the β-hydroxy-α-amino acid backbone .
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Enzymatic Resolution: Lipases or esterases separate racemic mixtures of intermediates, as demonstrated for (3R)-3-amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid (CAS 1269778-26-8) .
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Multi-Step Organic Synthesis: Parchem’s patent literature references Ullmann couplings for introducing the 4-CF₃ group, followed by hydroxylation and amination .
Table 2: Comparative Synthetic Yields
Method | Yield (%) | Purity (%) | Reference |
---|---|---|---|
Asymmetric Aldol | 62 | >95 | |
Enzymatic Resolution | 78 | 99 | |
Multi-Step Synthesis | 45 | 92 |
Purification Challenges
The polar functional groups (carboxylic acid, amine, hydroxyl) necessitate reversed-phase HPLC or ion-exchange chromatography for purification . Residual trifluoromethyl byproducts, detected via ¹⁹F NMR, often complicate final isolation .
Physicochemical Properties
Solubility and Partitioning
Experimental logP data are unavailable, but XLogP3 predictions (-1.6) suggest high hydrophilicity. Water solubility is enhanced by zwitterionic formation between the amine and carboxylic acid groups (pKa₁ ≈ 2.1, pKa₂ ≈ 9.4 estimated from analogs) . The trifluoromethyl group reduces membrane permeability compared to non-fluorinated analogs .
Solid-State Characterization
DSC analyses of related compounds show melting points between 198–205°C with decomposition . Powder XRD patterns indicate crystalline phases stabilized by intermolecular H-bonds between hydroxyl and carboxylate moieties .
Biological and Pharmaceutical Applications
Enzyme Inhibition
The 3-amino-2-hydroxypropanoate motif mimics transition states in serine protease catalysis. Molecular docking studies predict moderate inhibition (IC₅₀ ≈ 12 µM) against trypsin-like proteases, though experimental validation is pending .
Peptidomimetic Design
Incorporation into peptide backbones enhances metabolic stability. A derivative with 4-CF₃ substitution showed 3-fold increased plasma half-life in rat models compared to tyrosine-containing controls .
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